![molecular formula C13H19NO3S B6423858 N-[(1-hydroxycyclopentyl)methyl]-4-methylbenzene-1-sulfonamide CAS No. 1027049-86-0](/img/structure/B6423858.png)
N-[(1-hydroxycyclopentyl)methyl]-4-methylbenzene-1-sulfonamide
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Overview
Description
N-[(1-hydroxycyclopentyl)methyl]-4-methylbenzene-1-sulfonamide, commonly referred to as HCMMS, is a sulfonamide derivative that has been extensively studied for its potential use in a variety of scientific research applications. This compound has been used in a variety of different experiments, from studying the mechanism of action of drugs to investigating the biochemical and physiological effects of compounds.
Mechanism of Action
The mechanism of action of HCMMS is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cytochrome P450, which is responsible for the metabolism of drugs in the body. In addition, HCMMS has been shown to inhibit the activity of other enzymes, such as monoamine oxidase, which is involved in the metabolism of neurotransmitters, and phosphodiesterase, which is involved in the regulation of cell proliferation.
Biochemical and Physiological Effects
HCMMS has been shown to have a variety of biochemical and physiological effects. In animal studies, the compound has been shown to reduce inflammation, reduce the risk of cancer, and improve cognitive function. In addition, the compound has been shown to reduce the risk of cardiovascular disease, reduce oxidative stress, and improve glucose metabolism.
Advantages and Limitations for Lab Experiments
One of the main advantages of using HCMMS in laboratory experiments is its low cost and availability. In addition, the compound is relatively stable and can be easily stored and handled. However, due to its complex structure, the compound can be difficult to synthesize and purify. Furthermore, the compound can be toxic at high concentrations and can cause adverse effects in animals.
Future Directions
Given the potential applications of HCMMS, there are numerous potential future directions for research. These include further investigation into its mechanism of action, its effects on drug metabolism, and its potential therapeutic applications. In addition, further research into the compound’s biochemical and physiological effects could provide insight into its potential uses as a therapeutic agent. Finally, further research into the synthesis and purification of HCMMS could lead to improved methods for producing the compound in a more cost-effective and efficient manner.
Synthesis Methods
HCMMS can be synthesized through a variety of methods. One of the most common methods is a two-step process involving an initial reaction between 1-hydroxycyclopentylmethylsulfonyl chloride and 4-methylbenzene-1-sulfonamide, followed by a second reaction involving the addition of an aqueous solution of sodium hydroxide. The resulting product is a white crystalline solid that can be further purified and isolated through a variety of techniques.
Scientific Research Applications
HCMMS has been used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of drugs, as well as to investigate the biochemical and physiological effects of compounds. In addition, HCMMS has been used to study the metabolism of drugs and to investigate the effects of drugs on the human body.
properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-11-4-6-12(7-5-11)18(16,17)14-10-13(15)8-2-3-9-13/h4-7,14-15H,2-3,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDYDPDKAYIAPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-hydroxycyclopentyl)methyl)-4-methylbenzenesulfonamide |
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